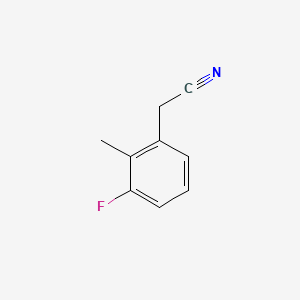

2-(3-Fluoro-2-methylphenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluoro-2-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTNRVRHECGBPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381348 | |

| Record name | 2-(3-fluoro-2-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500912-15-2 | |

| Record name | 2-(3-fluoro-2-methylphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-(3-Fluoro-2-methylphenyl)acetonitrile (CAS 500912-15-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Fluoro-2-methylphenyl)acetonitrile, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical and physical properties, outlines a probable synthetic route based on established chemical principles, and discusses its potential applications in drug discovery, particularly in the development of fluorinated compounds. While specific experimental and biological data for this compound are not extensively available in the public domain, this guide compiles existing information and provides a framework for its synthesis and potential biological evaluation.

Introduction

This compound, with the CAS number 500912-15-2, is a substituted arylacetonitrile. The presence of a fluorine atom and a methyl group on the phenyl ring, combined with the reactive nitrile functional group, makes it a valuable building block in organic synthesis.[1] Fluorinated organic molecules are of significant interest in medicinal chemistry as the introduction of fluorine can modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide aims to consolidate the available technical information on this compound to support research and development efforts.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases and publicly available resources.

| Property | Value | Reference |

| CAS Number | 500912-15-2 | [1] |

| Molecular Formula | C₉H₈FN | [1] |

| Molecular Weight | 149.17 g/mol | [1] |

| Appearance | White to Off-white to Light yellow Powder or Crystals or Solid | [3] |

| Melting Point | 42.0-51.0 °C | [3] |

| Purity | 94.5-100% | [3] |

| Storage | Room temperature, dry and sealed | [1] |

Synthesis

Proposed Synthetic Pathway

The most probable synthetic route starts from 3-fluoro-2-methylbenzyl bromide. The reaction proceeds via a nucleophilic attack of the cyanide ion on the benzylic carbon, displacing the bromide ion.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized experimental protocol based on standard procedures for the cyanation of benzyl halides. Note: This protocol is for informational purposes only and should be adapted and optimized under appropriate laboratory safety conditions.

Materials:

-

3-Fluoro-2-methylbenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Dimethyl sulfoxide (DMSO) or other suitable polar aprotic solvent

-

Dichloromethane or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-fluoro-2-methylbenzyl bromide (1 equivalent) in anhydrous DMSO.

-

Addition of Cyanide: Add sodium cyanide (1.1 to 1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for several hours until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectral Data (Predicted)

While experimental spectra are not publicly available, predicted ¹H and ¹³C NMR chemical shifts can be estimated based on the structure and data from similar compounds. These predictions are useful for the characterization of the synthesized compound.

¹H NMR (Predicted):

-

Aromatic Protons (3H): Multiplets in the range of δ 7.0-7.4 ppm.

-

Methylene Protons (-CH₂CN, 2H): A singlet around δ 3.7-3.9 ppm.

-

Methyl Protons (-CH₃, 3H): A singlet around δ 2.2-2.4 ppm.

¹³C NMR (Predicted):

-

Aromatic Carbons (6C): Peaks in the range of δ 115-165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JC-F).

-

Nitrile Carbon (-CN): A peak around δ 117-120 ppm.

-

Methylene Carbon (-CH₂CN): A peak around δ 20-25 ppm.

-

Methyl Carbon (-CH₃): A peak around δ 14-16 ppm.

IR Spectroscopy (Predicted):

-

C≡N stretch: A sharp, medium-intensity peak around 2240-2260 cm⁻¹.

-

C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks below 3000 cm⁻¹.

Applications in Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

Role as a Pharmacophore Building Block

The fluoroarylacetonitrile moiety can be incorporated into larger molecular scaffolds to explore its impact on biological activity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further chemical modifications.

Caption: Potential derivatization and applications in drug discovery.

Significance of Fluorine Substitution

The strategic placement of a fluorine atom on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2] These effects can include:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the half-life of a drug.

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

-

Improved Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, and excretion.

Biological Activity

There is currently no publicly available data on the specific biological activity or signaling pathway involvement of this compound itself. Its primary role is that of a synthetic intermediate. However, studies on related fluoroaryl compounds suggest that this structural motif can be found in molecules with a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] Further research would be required to evaluate the biological profile of this specific compound and its derivatives.

Conclusion

This compound is a commercially available chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. This technical guide has summarized its known properties and proposed a viable synthetic route and potential applications. While specific experimental and biological data remain limited, the information provided herein serves as a valuable resource for researchers and scientists working in the field of organic synthesis and medicinal chemistry. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in drug discovery.

References

- 1. This compound [myskinrecipes.com]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. Fluoro-ketopyranosyl nucleosides: synthesis and biological evaluation of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Fluoro-2-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical intermediate, 2-(3-Fluoro-2-methylphenyl)acetonitrile. The information contained herein is intended to support research, development, and drug discovery activities.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₈FN | --INVALID-LINK--[1] |

| Molecular Weight | 149.17 g/mol | --INVALID-LINK--[2][3] |

| Appearance | White to Off-white to Light yellow Powder or Crystals or Solid | --INVALID-LINK--[3] |

| Melting Point | 42.0-51.0 °C | --INVALID-LINK--[3] |

| Boiling Point | Predicted: ~230-250 °C at 760 mmHg | N/A |

| Density | Predicted: ~1.1 - 1.2 g/cm³ | N/A |

| CAS Number | 500912-15-2 | --INVALID-LINK--[2][3] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source |

| Solubility | Predicted to be soluble in polar organic solvents such as acetonitrile, methanol, and dichloromethane. Limited solubility in water. | N/A |

| LogP (Octanol-Water Partition Coefficient) | Predicted: ~2.0 - 2.5 | N/A |

| pKa | Predicted: ~25 (for the α-proton, in DMSO) | N/A |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are outlined below. These protocols are based on established procedures for similar compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound can be achieved through the cyanation of a corresponding benzyl halide. A general two-step procedure is proposed:

-

Halogenation of 3-Fluoro-2-methyltoluene: The starting material, 3-fluoro-2-methyltoluene, is subjected to radical bromination using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a non-polar solvent (e.g., carbon tetrachloride). The reaction mixture is typically refluxed until the starting material is consumed.

-

Cyanation of 1-(Bromomethyl)-3-fluoro-2-methylbenzene: The resulting benzyl bromide is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is typically carried out at room temperature or with gentle heating to facilitate the nucleophilic substitution.

Detailed Protocol:

-

Step 1: Synthesis of 1-(Bromomethyl)-3-fluoro-2-methylbenzene

-

To a solution of 3-fluoro-2-methyltoluene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

-

Reflux the mixture under inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 1-(bromomethyl)-3-fluoro-2-methylbenzene, which can be used in the next step without further purification.

-

-

Step 2: Synthesis of this compound

-

Dissolve the crude 1-(bromomethyl)-3-fluoro-2-methylbenzene (1.0 eq) in a suitable polar aprotic solvent such as DMSO or acetonitrile.

-

Add sodium cyanide (1.2 eq) portion-wise to the solution, ensuring the temperature does not exceed 40 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring for completion by GC or TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

-

Analytical Methods for Characterization and Purity Assessment

The identity and purity of this compound can be determined using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both qualitative and quantitative analysis of volatile and semi-volatile compounds.

-

Instrumentation: A standard GC system equipped with a mass spectrometer detector.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for purity assessment and quantification, particularly for less volatile impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).

-

Start with a suitable ratio (e.g., 40:60 acetonitrile:water) and increase the acetonitrile concentration over time.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: Synthetic pathway for this compound.

Caption: General workflow for the analysis of the final product.

References

2-(3-Fluoro-2-methylphenyl)acetonitrile molecular structure and weight

An In-depth Technical Guide to 2-(3-Fluoro-2-methylphenyl)acetonitrile for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a fluorinated aromatic compound featuring a nitrile group. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemical development.[1][2] The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the reactive nitrile moiety, allows for the construction of complex molecular architectures. Fluorinated compounds are of significant interest in drug design due to their potential for improved metabolic stability, bioavailability, and binding affinity.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthetic protocol for this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 2-position, and an acetonitrile group attached to the ring via a methylene bridge.

Key Structural Features:

-

Aromatic Ring: A stable phenyl group that serves as a scaffold.

-

Fluorine Substituent: A bioisostere for a hydrogen atom that can modulate electronic properties and metabolic stability.

-

Methyl Group: A small alkyl group that can influence steric interactions and lipophilicity.

-

Acetonitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic systems.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

| CAS Number | 500912-15-2 |

| Appearance | White to Off-white Crystalline Solid |

| Melting Point | 42.0-51.0 °C |

| SMILES | FC1=C(C)C=CC=C1CC#N |

Application in Drug Discovery and Development

As an intermediate, this compound does not typically have a direct biological signaling pathway. Instead, its utility lies in its role as a building block for the synthesis of active pharmaceutical ingredients (APIs). The following diagram illustrates a generalized workflow for the utilization of such an intermediate in a drug discovery program.

Experimental Protocol: Representative Synthesis

Reaction:

3-Fluoro-2-methylbenzyl bromide + Sodium Cyanide → this compound + Sodium Bromide

Materials and Equipment:

-

3-Fluoro-2-methylbenzyl bromide (1.0 eq)

-

Sodium cyanide (1.1 eq)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with anhydrous DMF and sodium cyanide under an inert atmosphere. The mixture is stirred to ensure the dissolution of the sodium cyanide.

-

Addition of Starting Material: 3-Fluoro-2-methylbenzyl bromide, dissolved in a minimal amount of anhydrous DMF, is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is gently heated to 50-60 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous phase is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood by trained personnel. Sodium cyanide is highly toxic and should be handled with extreme care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern offers a unique starting point for the synthesis of a diverse range of target molecules. The provided information on its molecular properties and a representative synthetic protocol serves as a valuable resource for researchers and scientists engaged in organic synthesis and drug discovery.

References

Navigating the Solubility Landscape of 2-(3-Fluoro-2-methylphenyl)acetonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of 2-(3-Fluoro-2-methylphenyl)acetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of extensive published experimental data, this document outlines predictive methodologies and standardized experimental protocols for determining its solubility in various organic solvents. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and chemical process design, offering a framework for understanding and predicting the behavior of this compound in solution.

Introduction

This compound is a fluorinated aromatic nitrile whose utility in organic synthesis is significant. Its molecular structure lends itself to the construction of complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide addresses the current knowledge gap regarding the specific solubility of this compound and provides the necessary tools for its determination.

Predicted Solubility Profile

Hansen Solubility Parameters (HSP) are a powerful tool for predicting solubility. They are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). A solute is predicted to be soluble in a solvent when their respective Hansen solubility parameters are similar.

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. By breaking down the molecule into its constituent functional groups, UNIFAC can estimate the solubility of a compound in a given solvent without the need for experimental data.

Based on the structure of this compound (a polar nitrile group, an aromatic ring, a fluoro group, and a methyl group), a qualitative prediction of its solubility in common organic solvents is presented in Table 1. It is anticipated that the compound will exhibit good solubility in polar aprotic solvents and moderate solubility in less polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High | The polar nitrile group and the overall molecular polarity are expected to interact favorably with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The potential for hydrogen bonding with the nitrile nitrogen may enhance solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | The aromatic ring and overall molecular structure will have some affinity for these solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | The polarity of ethers may be sufficient for some degree of dissolution. |

| Aromatic | Toluene, Benzene | Moderate to Low | Pi-pi stacking interactions between the aromatic rings of the solute and solvent may contribute to solubility. |

| Non-polar | Hexane, Heptane | Low | The significant difference in polarity between the compound and these solvents suggests poor solubility. |

| Ketones | Acetone | High | The polarity of the ketone group is expected to lead to good solvation. |

Note: This table presents predicted solubility and should be confirmed by experimental determination.

Experimental Determination of Solubility

To obtain quantitative solubility data, standardized experimental protocols are essential. The following section details a common and reliable method for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound.[1][2][3][4]

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask in a water bath).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry container (e.g., a vial or evaporating dish).

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

-

Weigh the container with the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the container minus the initial weight of the empty container.

-

Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

-

Alternative Methods

Other analytical techniques can also be employed for solubility determination, each with its own advantages:

-

UV-Vis Spectroscopy: This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range. A calibration curve of absorbance versus concentration is first established. The concentration of the saturated solution can then be determined by measuring its absorbance.[5][6][7][8][9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate method for determining concentration. A calibration curve is prepared using standard solutions of known concentrations. The saturated solution is then injected into the HPLC system, and its concentration is determined by comparing its peak area to the calibration curve.[6][10][11][12][13]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining solubility.

Caption: Gravimetric Method Workflow.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Caption: Factors Influencing Solubility.

Conclusion

While direct experimental data on the solubility of this compound in organic solvents is currently limited, this guide provides a robust framework for its prediction and determination. By understanding the underlying principles of solubility and employing standardized experimental protocols, researchers and drug development professionals can effectively characterize the behavior of this important synthetic intermediate. The methodologies and predictive insights presented herein are intended to facilitate process optimization, formulation development, and the overall advancement of research involving this compound. It is strongly recommended that the predicted solubility profiles be validated through rigorous experimental measurement.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. books.rsc.org [books.rsc.org]

- 12. pharmaguru.co [pharmaguru.co]

- 13. sciforum.net [sciforum.net]

In-Depth Technical Guide: Safety and Handling of 2-(3-Fluoro-2-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-(3-Fluoro-2-methylphenyl)acetonitrile (CAS No. 500912-15-2). The information is intended to support safe laboratory and industrial practices for professionals in research and drug development.

Chemical Identification and Physical Properties

This compound is a substituted aromatic nitrile. While comprehensive experimental data for this specific compound is not widely published, available information and data from structurally similar compounds are summarized below.

| Property | Value | Source/Comment |

| CAS Number | 500912-15-2 | MySkinRecipes[1] |

| Molecular Formula | C₉H₈FN | MySkinRecipes[1] |

| Molecular Weight | 149.17 g/mol | MySkinRecipes[1] |

| Appearance | White to Off-white to Light yellow Powder or Crystals or Solid | MySkinRecipes[2] |

| Melting Point | 42.0-51.0 °C | MySkinRecipes[2] |

| Boiling Point | Data not available. For the related compound 2-Fluorophenylacetonitrile, the boiling point is 114-117 °C at 20 mmHg.[3] | It is expected that this compound will have a higher boiling point due to its higher molecular weight. |

| Density | Data not available. The density of the related compound 2-Fluorophenylacetonitrile is 1.059 g/mL at 25 °C.[3] | |

| Solubility | Data not available. Generally, substituted phenylacetonitriles are insoluble in water.[4] | Soluble in many organic solvents. |

Hazard Identification and Classification

Based on available safety data sheets from chemical suppliers, this compound is classified as a hazardous substance.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Acute Toxicity, Inhalation | Category 4 |

| Specific target organ toxicity – single exposure | Category 3 |

Source: ECHEMI[5]

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.[5]

-

H312: Harmful in contact with skin.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H332: Harmful if inhaled.[5]

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P317: IF SWALLOWED: Get medical help.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P317: Get medical help.[5]

-

P330: Rinse mouth.[5]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

Toxicological Information

| Toxicity Data | Value | Source/Comment |

| LD50 (Oral) | Data not available. | Based on the GHS classification, the LD50 is expected to be in the range of 300 - 2000 mg/kg for rats. |

| LD50 (Dermal) | Data not available. | Based on the GHS classification, the LD50 is expected to be in the range of 1000 - 2000 mg/kg for rabbits or rats. |

| LC50 (Inhalation) | Data not available. | Based on the GHS classification, the LC50 for vapors is expected to be in the range of 10 - 20 mg/L for 4 hours for rats. |

The presence of a fluorine atom on the aromatic ring can influence the metabolic pathways and potential toxicity of the compound.[8][9]

Handling Precautions and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Ground and bond container and receiving equipment to prevent static discharges.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[5]

-

Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Hygiene Measures:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[5]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. 2-Fluorophenylacetonitrile 97 326-62-5 [sigmaaldrich.com]

- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 7. shop.richardsonrfpd.com [shop.richardsonrfpd.com]

- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Commercial Suppliers and Technical Profile of 2-(3-Fluoro-2-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Fluoro-2-methylphenyl)acetonitrile is a fluorinated aromatic nitrile that serves as a valuable building block in organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical research, where the introduction of a fluorine atom and a methyl group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules. This technical guide provides an overview of the commercial availability of this compound, along with key technical data and generalized experimental considerations for its use.

Commercial Availability

This compound, identified by the CAS Number 500912-15-2, is available from several specialized chemical suppliers. The primary commercial sources identified are BLDpharm and MySkinRecipes.[1] These suppliers offer the compound in various quantities, catering to the needs of both small-scale research and larger development projects.

Technical Data

A summary of the key technical specifications for this compound is provided in the table below. This data has been compiled from publicly available information from commercial suppliers.

| Property | Value | Reference |

| CAS Number | 500912-15-2 | [1][2] |

| Molecular Formula | C₉H₈FN | [2] |

| Molecular Weight | 149.17 g/mol | [2] |

| Appearance | White to Off-white to Light yellow Powder or Crystals or Solid | [3] |

| Purity | ≥95% | [2] |

| Melting Point | 42.0-51.0 °C | [3] |

| Storage | Room temperature, dry and sealed | [2] |

Experimental Protocols

General Synthesis Workflow

The synthesis of fluorinated phenylacetonitriles often involves the reaction of a benzyl halide with a cyanide salt. The following diagram illustrates a generalized workflow for such a synthesis.

Purification

Purification of the crude product is critical to achieve the desired purity for subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds.[4][5]

Generalized Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adsorbed impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Quality Control

The purity of this compound can be assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is a common starting point for such analyses.[6][7][8]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. A typical GC program would involve a temperature ramp to separate components based on their boiling points, followed by mass spectral analysis for identification.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The supplier MySkinRecipes indicates that the NMR data for their product conforms to the expected structure.[3]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the nitrile (C≡N) stretch. MySkinRecipes also states that the IR spectrum of their product is consistent with the structure.[3]

Applications in Drug Discovery and Development

This compound is described as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the fluorine atom is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[12] This building block can be utilized in the synthesis of a variety of heterocyclic and other complex molecular scaffolds.

The general logical flow for the utilization of such a building block in a drug discovery program is outlined below.

Currently, there is no specific publicly available information detailing the biological activity of this compound itself or its direct involvement in specific signaling pathways. Its primary role appears to be as a precursor for more complex molecules that are then subjected to biological screening.

Conclusion

This compound is a commercially available and valuable intermediate for researchers in the pharmaceutical and agrochemical industries. While detailed, compound-specific experimental protocols are not widely published, established synthetic and analytical methods for related compounds can be readily adapted. The strategic incorporation of its fluorinated and methylated phenylacetonitrile scaffold holds potential for the development of novel bioactive molecules.

References

- 1. 500912-15-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

- 8. waters.com [waters.com]

- 9. scispace.com [scispace.com]

- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 11. systems.bicol-u.edu.ph [systems.bicol-u.edu.ph]

- 12. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Fluorine in the Bioactivity of 2-(3-Fluoro-2-methylphenyl)acetonitrile: A Mechanistic and Methodological Overview

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a detailed examination of the strategic role of the fluorine atom in modulating the potential bioactivity of 2-(3-Fluoro-2-methylphenyl)acetonitrile. While specific bioactivity data for this compound is not extensively available in public literature, this document extrapolates from established principles of medicinal chemistry to elucidate the expected impact of its unique fluorination pattern. The guide also furnishes standardized experimental protocols and workflows relevant to the assessment of such a compound.

Introduction: The Strategic Importance of Fluorine in Drug Design

Fluorine has become a cornerstone element in modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[1] Its unique properties—high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine (C-F) bond—allow for fine-tuning of a molecule's physicochemical and pharmacokinetic profiles.[2] The introduction of fluorine can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity to target proteins, and acidity/basicity (pKa).[2][3]

This compound is an aromatic compound that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its structure, featuring a nitrile group and a fluorinated-methylated phenyl ring, presents a valuable case study for understanding the nuanced effects of fluorine substitution.

The Multifaceted Role of the Fluorine Atom in this compound

The fluorine atom at the C3 position of the phenyl ring is strategically placed to exert significant influence over the molecule's properties. Its effects can be categorized into several key areas:

Modulation of Physicochemical Properties

-

Lipophilicity: Fluorine is more lipophilic than hydrogen. Its introduction typically increases the overall lipophilicity of a molecule, which can enhance membrane permeation and transport across biological barriers like the blood-brain barrier.[2][5] The strategic placement of fluorine can, therefore, improve the bioavailability of a drug candidate.[1]

-

Electronic Effects and Acidity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect (an inductive effect).[2] In the case of this compound, this can alter the electron distribution of the aromatic ring and influence the acidity of adjacent functional groups. This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and target interaction.[1]

-

Dipole Moment and Conformation: The strong C-F bond possesses a significant dipole moment. This can alter the molecule's overall charge distribution, influencing its ability to participate in polar interactions with a biological target. Furthermore, fluorine substitution can affect the conformational preferences of a molecule, potentially locking it into a more bioactive conformation for improved receptor binding.[3]

Enhancement of Pharmacokinetic Properties (ADME)

-

Metabolic Stability: A primary reason for incorporating fluorine is to block metabolic oxidation. The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~99 kcal/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450 (CYP450).[2] By replacing a hydrogen atom at a metabolically vulnerable site, fluorine can prevent hydroxylation, thereby increasing the molecule's half-life and duration of action.[1][2][6] In this compound, the fluorine at the C3 position could shield the aromatic ring from oxidative metabolism.

-

Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds (with the fluorine acting as a weak acceptor) and electrostatic or dipole-dipole interactions.[5][7] These interactions can significantly increase the binding affinity and potency of a drug candidate.[7]

The logical relationships governing fluorine's influence on molecular properties are visualized below.

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. This compound [myskinrecipes.com]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. annualreviews.org [annualreviews.org]

- 7. mdpi.com [mdpi.com]

The Strategic Utility of 2-(3-Fluoro-2-methylphenyl)acetonitrile in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of therapeutic agents. The unique electronic properties of fluorine can enhance metabolic stability, improve bioavailability, and increase binding affinity to target proteins. Within the arsenal of fluorinated building blocks available to medicinal chemists, 2-(3-fluoro-2-methylphenyl)acetonitrile stands out as a versatile and valuable synthon. Its activated methylene group adjacent to the nitrile functionality, coupled with the specific substitution pattern on the phenyl ring, provides a reactive handle for the construction of complex heterocyclic frameworks that are central to many approved and investigational drugs.

This technical guide delves into the core utility of this compound as a pivotal building block in medicinal chemistry. We will explore its application in the synthesis of advanced pharmaceutical intermediates, with a particular focus on the construction of kinase inhibitors. This guide will provide detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and biological signaling cascades to empower researchers in their drug development endeavors.

Physicochemical Properties and Reactivity

This compound is a white to off-white solid with a molecular weight of 149.17 g/mol .[1][2] Its structure features a nitrile group, which is a versatile functional group in organic synthesis, and a fluoro- and methyl-substituted phenyl ring. The electron-withdrawing nature of the fluorine atom and the nitrile group acidifies the benzylic protons, making the methylene group susceptible to deprotonation by a suitable base. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and cyclizations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 500912-15-2 | [1][2] |

| Molecular Formula | C₉H₈FN | [1][2] |

| Molecular Weight | 149.17 g/mol | [1][2] |

| Appearance | White to Off-white to Light yellow Powder or Crystals or Solid | [2] |

| Purity (%) | 94.5-100 | [2] |

| Melting Point (°C) | 42.0-51.0 | [2] |

Application in the Synthesis of Kinase Inhibitors: The Case of Ritlecitinib (PF-06651600)

A prominent example of the utility of this compound is its role as a precursor in the synthesis of Ritlecitinib (PF-06651600), a highly selective and irreversible inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[3][4] Ritlecitinib is an FDA-approved oral medication for the treatment of severe alopecia areata.[3] The core of Ritlecitinib is a pyrazolo[1,5-a]pyrimidine scaffold, which can be constructed from a key intermediate derived from this compound.

Synthetic Pathway Overview

The synthesis of the pyrazolo[1,5-a]pyrimidine core of Ritlecitinib involves the initial conversion of this compound to a more elaborate intermediate, which then undergoes cyclization. While the exact proprietary synthesis route developed by Pfizer may have variations, a plausible and chemically sound approach based on established methodologies is outlined below.

Caption: Synthetic workflow from the starting material to the core heterocyclic structure.

Key Experimental Protocols

1. Synthesis of 3-(3-Fluoro-2-methylphenyl)-3-oxopropanenitrile

This step involves the acylation of the starting material. A common method is the Claisen condensation of this compound with an appropriate acylating agent, such as ethyl formate, in the presence of a strong base like sodium ethoxide.

-

Materials: this compound, Ethyl formate, Sodium ethoxide, Anhydrous ethanol, Diethyl ether, Hydrochloric acid.

-

Procedure:

-

To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, a solution of this compound (1.0 equivalent) in anhydrous ethanol is added dropwise at 0 °C under an inert atmosphere.

-

Ethyl formate (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the product.

-

The crude product is filtered, washed with cold water, and dried. It can be further purified by recrystallization from a suitable solvent like ethanol/water.

-

2. Synthesis of 5-(3-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine

The resulting β-ketonitrile is then cyclized with hydrazine to form the aminopyrazole intermediate.

-

Materials: 3-(3-Fluoro-2-methylphenyl)-3-oxopropanenitrile, Hydrazine hydrate, Ethanol.

-

Procedure:

-

A solution of 3-(3-fluoro-2-methylphenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol is prepared.

-

Hydrazine hydrate (1.2 equivalents) is added to the solution.

-

The mixture is heated to reflux for 4-6 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol and dried under vacuum to yield the desired aminopyrazole.

-

3. Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The aminopyrazole is then reacted with a 1,3-dicarbonyl compound or its equivalent in a cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine ring system.

-

Materials: 5-(3-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine, Diethyl malonate (or a similar 1,3-dielectrophile), Sodium ethoxide, Ethanol.

-

Procedure:

-

To a solution of sodium ethoxide (2.2 equivalents) in ethanol, 5-(3-fluoro-2-methylphenyl)-1H-pyrazol-3-amine (1.0 equivalent) is added.

-

Diethyl malonate (1.1 equivalents) is then added, and the mixture is heated at reflux for 8-12 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and poured into ice-water.

-

The mixture is acidified with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

The crude product is filtered, washed with water, and recrystallized from an appropriate solvent to afford the pure pyrazolo[1,5-a]pyrimidine core.

-

Table 2: Representative Reaction Data

| Step | Reactants | Key Reagents | Solvent | Temperature | Time | Yield (%) |

| 1 | This compound, Ethyl formate | Sodium ethoxide | Ethanol | Room Temp. | 12-16 h | 75-85 |

| 2 | 3-(3-Fluoro-2-methylphenyl)-3-oxopropanenitrile, Hydrazine hydrate | - | Ethanol | Reflux | 4-6 h | 80-90 |

| 3 | 5-(3-Fluoro-2-methylphenyl)-1H-pyrazol-3-amine, Diethyl malonate | Sodium ethoxide | Ethanol | Reflux | 8-12 h | 65-75 |

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Biological Activity and Signaling Pathway

The final drug, Ritlecitinib, derived from this synthetic pathway, is a potent inhibitor of JAK3 and TEC family kinases.[3][4]

Table 3: Biological Activity of Ritlecitinib (PF-06651600)

| Target | IC₅₀ (nM) | Assay Conditions | Reference |

| JAK3 | 33.1 | Enzymatic Assay | [5] |

| JAK1 | >10,000 | Enzymatic Assay | [5] |

| JAK2 | >10,000 | Enzymatic Assay | [5] |

| TYK2 | >10,000 | Enzymatic Assay | [5] |

| IL-2 induced STAT5 phosphorylation (human whole blood) | 244 | Cellular Assay | [5] |

| IL-15 induced STAT5 phosphorylation (human whole blood) | 266 | Cellular Assay | [5] |

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors.[6] This pathway is integral to immune cell development, differentiation, and function. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune and inflammatory diseases.

Ritlecitinib's high selectivity for JAK3 is achieved through the covalent interaction with a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3.[3] Other JAK family members have a serine at this position, conferring selectivity. By inhibiting JAK3, Ritlecitinib blocks the signaling of common gamma-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for lymphocyte function.[1] The dual inhibition of TEC family kinases, which are involved in T-cell and B-cell receptor signaling, further contributes to its immunomodulatory effects.[3]

Caption: Inhibition of the JAK3-STAT signaling pathway by Ritlecitinib.

Conclusion

This compound is a strategically important building block in medicinal chemistry, enabling the efficient synthesis of complex heterocyclic structures with significant therapeutic potential. Its application in the synthesis of the JAK3/TEC kinase inhibitor Ritlecitinib highlights its value in constructing potent and selective drug candidates. The reactivity of its activated methylene group allows for a range of synthetic transformations, leading to the formation of key pharmacophores. The detailed protocols and understanding of the biological pathways provided in this guide are intended to facilitate further research and development of novel therapeutics based on this versatile fluorinated synthon. The continued exploration of the synthetic utility of this compound is poised to yield new and improved treatments for a variety of diseases.

References

- 1. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ritlecitinib | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-(3-Fluoro-2-methylphenyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-(3-Fluoro-2-methylphenyl)acetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and method development.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. This data has been generated using computational models and analysis of structurally analogous compounds, providing a reliable reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound, assuming a standard deuterated chloroform (CDCl₃) solvent, are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.25 | t | 1H | Ar-H |

| ~ 7.05 | d | 1H | Ar-H |

| ~ 6.95 | d | 1H | Ar-H |

| ~ 3.80 | s | 2H | -CH₂-CN |

| ~ 2.30 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 162 (d, J ≈ 245 Hz) | C-F |

| ~ 135 (d, J ≈ 5 Hz) | Ar-C |

| ~ 130 (d, J ≈ 8 Hz) | Ar-C |

| ~ 125 | Ar-C |

| ~ 117 (d, J ≈ 22 Hz) | Ar-C |

| ~ 117 | -CN |

| ~ 115 (d, J ≈ 3 Hz) | Ar-C |

| ~ 23 | -CH₂-CN |

| ~ 15 (d, J ≈ 4 Hz) | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H stretch |

| ~ 2930 | Medium | Aliphatic C-H stretch |

| ~ 2250 | Strong | C≡N stretch (nitrile) |

| ~ 1610, 1580, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~ 1250 | Strong | C-F stretch |

| ~ 800-900 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted key mass-to-charge ratios (m/z) for this compound under electron ionization (EI) are presented below.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 149 | High | [M]⁺ (Molecular Ion) |

| 148 | Medium | [M-H]⁺ |

| 134 | Medium | [M-CH₃]⁺ |

| 109 | High | [M-CH₂CN]⁺ |

| 96 | Medium | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher field instrument.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

FT-IR Acquisition:

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty, clean ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a GC vial.

GC-MS Acquisition:

-

Inlet: Split/splitless injector, typically operated at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound, from sample preparation to data interpretation.

Caption: Workflow for Spectroscopic Analysis.

Disclaimer: The spectroscopic data presented in this document is predicted based on computational models and is intended for reference purposes only. Experimental verification is recommended for definitive structural confirmation.

Methodological & Application

synthesis of 2-(3-Fluoro-2-methylphenyl)acetonitrile from 3-fluoro-2-methylbenzyl cyanide

For Researchers, Scientists, and Drug Development Professionals

Foreword

These application notes address the chemical properties and synthesis of 2-(3-Fluoro-2-methylphenyl)acetonitrile. It is important to clarify a potential point of confusion in the nomenclature: This compound and 3-fluoro-2-methylbenzyl cyanide describe the same chemical entity. The synthesis of this compound, therefore, involves the formation of the cyanomethyl group on the 3-fluoro-2-methylphenyl scaffold, typically starting from the corresponding benzyl halide. This document provides a detailed protocol for this transformation, along with relevant chemical data.

Compound Data Summary

The following table summarizes the key physical and chemical properties of this compound. This data is essential for handling, characterization, and downstream applications of the compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₈FN | [1][2] |

| Molecular Weight | 149.17 g/mol | [1][2] |

| CAS Number | 500912-15-2 | [1][2] |

| Appearance | White to Off-white to Light yellow Powder or Crystals or Solid | [2] |

| Melting Point | 42.0-51.0 °C | [2] |

| Boiling Point | Not explicitly available | |

| Solubility | Soluble in most organic solvents | |

| Storage | Room temperature, dry and sealed | [1][2] |

Synthesis Protocol: Cyanation of 3-Fluoro-2-methylbenzyl Halide

The synthesis of this compound is effectively achieved through the nucleophilic substitution of a halide (e.g., chloride or bromide) on the benzylic carbon of 3-fluoro-2-methylbenzyl halide with a cyanide salt. This is a standard and widely used method for the preparation of benzyl cyanides.[3][4]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, workup, and purification of the target compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on the specific halide used and the scale of the reaction.

Materials:

-

3-Fluoro-2-methylbenzyl bromide (or chloride)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol (95%)

-

Water (deionized)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-2-methylbenzyl bromide (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio by volume).

-

Addition of Cyanide: In a separate flask, prepare a solution of sodium cyanide (1.2 eq) in water and add it to the solution of the benzyl bromide. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield pure this compound.

Reaction Parameters and Expected Outcomes

The following table provides a summary of typical reaction parameters and expected outcomes.

| Parameter | Condition | Notes |

| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | NaCN is often used due to its lower cost. |

| Solvent System | Ethanol/Water, DMSO, DMF | A mixture of ethanol and water is a common and effective solvent system for this type of reaction.[4] |

| Reaction Temp. | 80 - 100 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

| Reaction Time | 2 - 6 hours | Reaction time should be monitored by TLC to determine completion. |

| Yield | 80 - 95% | Yields are generally high for this type of reaction, but depend on the purity of the starting materials and the purification method.[4] |

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] The presence of the fluorine atom and the nitrile group allows for a variety of chemical transformations.

-

Pharmaceutical Synthesis: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which are common functional groups in active pharmaceutical ingredients (APIs).[5] The fluorinated phenyl ring can enhance the metabolic stability and binding affinity of drug candidates.[6]

-

Agrochemical Development: Similar to pharmaceuticals, this compound can serve as a key intermediate in the synthesis of novel pesticides and herbicides.[1][2]

-

Materials Science: The unique electronic properties conferred by the fluoro and cyano groups make it a potential precursor for the synthesis of specialty polymers and other advanced materials.[6]

Safety Information

-

Toxicity: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled, similar to other benzyl cyanides.[5] The use of personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Cyanide Hazard: The starting materials (sodium or potassium cyanide) are highly toxic. Ensure proper handling and disposal procedures are followed. In case of accidental exposure, seek immediate medical attention.

References

detailed experimental protocol for 2-(3-Fluoro-2-methylphenyl)acetonitrile synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(3-fluoro-2-methylphenyl)acetonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is achieved through the nucleophilic substitution of 3-fluoro-2-methylbenzyl bromide with sodium cyanide. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and a summary of expected outcomes.

Introduction

This compound is a valuable building block in organic synthesis. The presence of the fluoromethylphenyl group makes it an important precursor for the synthesis of complex molecules with potential biological activity. The nitrile functional group can be readily converted into other functionalities such as carboxylic acids, amines, and amides, further highlighting its synthetic utility. The protocol described herein is based on well-established cyanation methodologies for benzyl halides, ensuring a reliable and reproducible synthesis.

Reaction Scheme

Caption: Synthesis of this compound via nucleophilic substitution.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Amount | Moles | Supplier |

| 3-Fluoro-2-methylbenzyl bromide | C₈H₈BrF | 203.05 | 10.15 g | 0.05 | Commercially Available |

| Sodium Cyanide | NaCN | 49.01 | 2.94 g | 0.06 | Sigma-Aldrich |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | Fisher Scientific |

| Water (Deionized) | H₂O | 18.02 | 20 mL | - | In-house |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - | VWR |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | 50 mL | - | In-house |

| Saturated Sodium Chloride Solution | NaCl (aq) | 58.44 | 50 mL | - | In-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 10 g | - | Acros Organics |

Table 2: Reaction Parameters and Expected Results

| Parameter | Value |

| Reaction Temperature | Reflux (approx. 80-85 °C) |

| Reaction Time | 4 hours |

| Expected Yield | 80-90% |

| Product Appearance | Colorless to pale yellow oil |

| Purity (by GC/NMR) | >95% |

Experimental Protocol

Safety Precautions: This experiment must be performed in a well-ventilated fume hood. Sodium cyanide is highly toxic and should be handled with extreme care, avoiding contact with skin and inhalation. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. In case of contact with acid, sodium cyanide will release highly toxic hydrogen cyanide gas.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (2.94 g, 0.06 mol) and deionized water (20 mL).

-

Gently warm the mixture in a water bath to dissolve the sodium cyanide.

-

-

Addition of Reactants:

-

In a separate beaker, prepare a solution of 3-fluoro-2-methylbenzyl bromide (10.15 g, 0.05 mol) in 95% ethanol (100 mL).

-

Transfer this solution to a dropping funnel and add it dropwise to the stirred sodium cyanide solution over a period of 30 minutes.

-

-

Reaction:

-

After the addition is complete, heat the reaction mixture to reflux using a heating mantle.

-

Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) if desired (using a suitable eluent system such as hexane:ethyl acetate 4:1).

-

-

Work-up:

-

After 4 hours, allow the reaction mixture to cool to room temperature.

-

Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of ethanol.

-

Transfer the filtrate to a separatory funnel.

-

Add 100 mL of deionized water and 100 mL of diethyl ether to the separatory funnel.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layer.

-

Extract the aqueous layer with an additional 50 mL of diethyl ether.

-

Combine the organic layers.

-

-

Purification:

-

Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Final Purification (Optional):

-

For higher purity, the crude product can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure for this compound.

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(3-Fluoro-2-methylphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction